molecular formula C11H12FN5 B2447161 5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2319722-99-9

5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No. B2447161
CAS RN: 2319722-99-9
M. Wt: 233.25
InChI Key: QCPFAVLATPYHJD-UHFFFAOYSA-N
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Description

“5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole-containing compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole-containing compounds is a topic of active research. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substitified-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . Another study described a Rh (III)-catalyzed and solvent-controlled C–H bond functionalization of 2- (1H-pyrazol-1-yl)pyridine with internal alkynes .


Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds can be confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques . Theoretical and actual NMR chemical shifts were found to be quite similar .


Chemical Reactions Analysis

The chemical reactions involving pyrazole-containing compounds are diverse. A Rh (III)-catalyzed and solvent-controlled C–H bond functionalization of 2- (1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Mechanism of Action

The mechanism of action of pyrazole-containing compounds can be diverse, depending on the specific compound and its biological target. For instance, one study revealed that a specific compound displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .

properties

IUPAC Name

5-fluoro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c12-10-4-13-11(14-5-10)16-6-9(7-16)8-17-3-1-2-15-17/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFAVLATPYHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

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